molecular formula C27H27N3O4 B246030 N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

货号 B246030
分子量: 457.5 g/mol
InChI 键: USZHXWRPHOGNBN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as MDL-100,907, is a selective antagonist of the serotonin 5-HT2A receptor. This compound has been extensively studied due to its potential therapeutic applications in various psychiatric and neurological disorders.

作用机制

MDL-100,907 selectively binds to the serotonin 5-HT2A receptor and blocks its activity. This receptor is involved in the regulation of various physiological processes, including mood, cognition, and perception. By blocking the activity of this receptor, MDL-100,907 can modulate these processes and potentially alleviate symptoms associated with psychiatric and neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MDL-100,907 are primarily related to its activity as a selective antagonist of the serotonin 5-HT2A receptor. This compound has been shown to modulate various physiological processes, including mood, cognition, and perception. In addition, MDL-100,907 has been shown to have anti-inflammatory and neuroprotective effects.

实验室实验的优点和局限性

One of the main advantages of using MDL-100,907 in lab experiments is its selective activity towards the serotonin 5-HT2A receptor, which allows for more precise modulation of this receptor's activity. However, one of the limitations of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

未来方向

There are several future directions for research involving MDL-100,907. One potential direction is to investigate its potential therapeutic applications in other psychiatric and neurological disorders, such as bipolar disorder and Alzheimer's disease. Another potential direction is to investigate the underlying mechanisms of its anti-inflammatory and neuroprotective effects, which could lead to the development of new therapeutic strategies for various neurological disorders.

合成方法

The synthesis of MDL-100,907 involves several steps, including the reaction of 4-methylphenyl isocyanate with piperazine, followed by the reaction of the resulting compound with 4-(2-aminoethyl)phenol. The final step involves the reaction of the intermediate compound with 6-bromo-2,3-dihydro-1,4-benzodioxin-7-carboxylic acid.

科学研究应用

MDL-100,907 has been extensively studied for its potential therapeutic applications in various psychiatric and neurological disorders, including schizophrenia, depression, anxiety, and drug addiction. This compound has also been studied for its potential use as a tool in neuroscience research.

属性

分子式

C27H27N3O4

分子量

457.5 g/mol

IUPAC 名称

N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C27H27N3O4/c1-19-2-4-20(5-3-19)27(32)30-14-12-29(13-15-30)23-9-7-22(8-10-23)28-26(31)21-6-11-24-25(18-21)34-17-16-33-24/h2-11,18H,12-17H2,1H3,(H,28,31)

InChI 键

USZHXWRPHOGNBN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCCO5

规范 SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCCO5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。